2-Borono-6-methoxybenzoic acid
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Overview
Description
2-Borono-6-methoxybenzoic acid is an organic compound with the molecular formula C8H9BO5. It is characterized by the presence of a boronic acid group and a methoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.
Industrial Production Methods: Industrial production of 2-borono-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Borono-6-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a borate ester.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Borate esters.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-Borono-6-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-borono-6-methoxybenzoic acid in chemical reactions often involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group can also participate in various reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
- 2-Bromo-6-methoxybenzoic acid
- 2-Chloro-6-methoxybenzoic acid
- 2-Fluoro-6-methoxybenzoic acid
Comparison: 2-Borono-6-methoxybenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to halogenated analogs. The boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, which are not possible with bromo, chloro, or fluoro derivatives. This makes this compound a valuable reagent in organic synthesis .
Biological Activity
2-Borono-6-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, characterized by the presence of a boron group and a methoxy substituent. Its chemical formula is C8H9BO3, and it is known for its ability to interact with biological systems, particularly in cancer research and therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Degradation : Studies have shown that derivatives of benzoic acid can enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that this compound may modulate these pathways, potentially leading to enhanced cellular homeostasis and reduced tumor growth .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating strong potential for use in cancer therapy .
In Vitro Studies
Various studies have evaluated the biological activity of this compound through in vitro assays:
- Antiproliferative Activity : In a study focusing on benzimidazole derivatives, compounds with similar structural features exhibited IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells. This suggests that this compound may possess comparable activity .
- Antioxidant Properties : The presence of methoxy groups has been linked to enhanced antioxidant activity, which is crucial for protecting cells from oxidative stress. Compounds with similar substituents have shown improved scavenging ability against free radicals in various assays .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study involving various benzimidazole derivatives revealed that those with methoxy and hydroxy groups exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selective activity is critical for reducing side effects in cancer therapy.
- Neuroprotection : Research into related benzoic acid derivatives has suggested potential neuroprotective effects through modulation of cellular stress responses, indicating that this compound could be explored for neurodegenerative diseases .
Data Table
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Properties
IUPAC Name |
2-borono-6-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANBEBZGFTYXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681678 |
Source
|
Record name | 2-Borono-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-40-3 |
Source
|
Record name | 2-Borono-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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